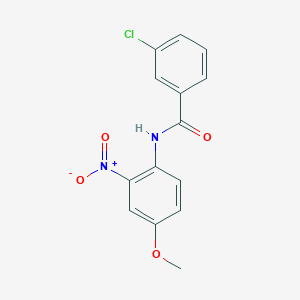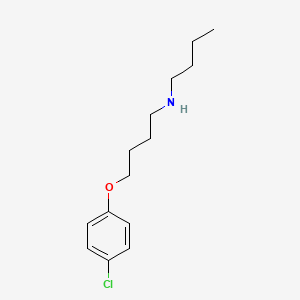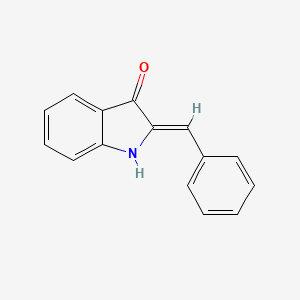
4-(4-morpholinyl)-2,2-diphenylbutanenitrile
Vue d'ensemble
Description
4-(4-morpholinyl)-2,2-diphenylbutanenitrile, also known as MDPV, is a synthetic cathinone that has been classified as a Schedule I drug in the United States due to its potential for abuse and dependence. Despite its illicit use, MDPV has also been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
4-(4-morpholinyl)-2,2-diphenylbutanenitrile acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in a stimulant effect, similar to other drugs of abuse such as cocaine and amphetamines.
Biochemical and Physiological Effects:
4-(4-morpholinyl)-2,2-diphenylbutanenitrile has been shown to increase heart rate, blood pressure, and body temperature in both humans and animals. It also has a potent reinforcing effect, leading to its potential for abuse and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-morpholinyl)-2,2-diphenylbutanenitrile has been used as a research tool to study the effects of dopamine, norepinephrine, and serotonin on behavior and physiology. However, its potential for abuse and dependence limits its use in laboratory experiments.
Orientations Futures
1. Further studies on the potential therapeutic applications of 4-(4-morpholinyl)-2,2-diphenylbutanenitrile, including its use as an antidepressant and local anesthetic.
2. Development of safer and more effective drugs based on the chemical structure of 4-(4-morpholinyl)-2,2-diphenylbutanenitrile.
3. Investigation of the long-term effects of 4-(4-morpholinyl)-2,2-diphenylbutanenitrile use on the brain and body.
4. Exploration of the potential use of 4-(4-morpholinyl)-2,2-diphenylbutanenitrile as a research tool for studying the neurobiology of addiction.
Méthodes De Synthèse
4-(4-morpholinyl)-2,2-diphenylbutanenitrile can be synthesized using a variety of methods, including the Leuckart reaction and the reductive amination of 4'-methylpropiophenone. One common method involves the reaction of 4-methylpropiophenone with paraformaldehyde and morpholine in the presence of hydrochloric acid and acetic acid.
Applications De Recherche Scientifique
4-(4-morpholinyl)-2,2-diphenylbutanenitrile has been studied for its potential use as a treatment for depression and anxiety disorders. In one study, 4-(4-morpholinyl)-2,2-diphenylbutanenitrile was found to increase the release of serotonin and norepinephrine in the brain, leading to an antidepressant effect. Additionally, 4-(4-morpholinyl)-2,2-diphenylbutanenitrile has been studied for its potential use as a local anesthetic due to its ability to block sodium channels.
Propriétés
IUPAC Name |
4-morpholin-4-yl-2,2-diphenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c21-17-20(18-7-3-1-4-8-18,19-9-5-2-6-10-19)11-12-22-13-15-23-16-14-22/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKWJKWZGPRUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281411 | |
| Record name | 4-(morpholin-4-yl)-2,2-diphenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
59882-09-6 | |
| Record name | NSC21587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(morpholin-4-yl)-2,2-diphenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)




![N-{1-{[(3-hydroxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5161737.png)

![methyl 2-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5161755.png)
![N-(1-isopropyl-1H-1,2,4-triazol-5-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5161761.png)


![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)